Methyl 3-(4-methylbenzoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-methylbenzoyl)benzoate: is an organic compound belonging to the ester family. It is characterized by a benzene ring substituted with a methyl group and a benzoyl group. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-(4-methylbenzoyl)benzoate can undergo oxidation reactions, particularly at the methyl group, forming carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro, bromo, or other substituted derivatives.
Scientific Research Applications
Chemistry:
Reagent in Organic Synthesis: Methyl 3-(4-methylbenzoyl)benzoate is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Fragrance Industry: Due to its pleasant aroma, it is used in the formulation of perfumes and other fragrance products.
Industry:
Mechanism of Action
The mechanism of action of methyl 3-(4-methylbenzoyl)benzoate involves its interaction with specific molecular targets. For instance, as a pesticide, it exerts toxic effects on the nervous system of insects, leading to their death. The exact molecular pathways and targets involved in this process are still under investigation .
Comparison with Similar Compounds
Methyl benzoate: An ester with a similar structure but without the methyl and benzoyl substitutions.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group.
Propyl benzoate: Similar to ethyl benzoate but with a propyl group.
Uniqueness: Methyl 3-(4-methylbenzoyl)benzoate is unique due to its specific substitutions, which confer distinct chemical properties and reactivity. These substitutions make it particularly useful in specialized applications such as targeted organic synthesis and environmentally friendly pesticides .
Properties
CAS No. |
87849-22-7 |
---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
methyl 3-(4-methylbenzoyl)benzoate |
InChI |
InChI=1S/C16H14O3/c1-11-6-8-12(9-7-11)15(17)13-4-3-5-14(10-13)16(18)19-2/h3-10H,1-2H3 |
InChI Key |
MRALJVAXZMPUKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.